2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIVCKLEGLOTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize complex thiophene derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Anti-inflammatory and Anticancer Properties
Recent studies have highlighted the potential of 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid as a lead compound for the development of mPGES-1 inhibitors. mPGES-1 (microsomal prostaglandin E synthase-1) is an enzyme involved in the biosynthesis of prostaglandin E2, which plays a crucial role in inflammation and cancer progression. In silico screening has identified this compound as a promising candidate due to its selective inhibitory activity against mPGES-1, exhibiting low micromolar IC50 values in A549 cell lines .
The compound was shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its utility in cancer therapy. Specifically, it caused an increase in the subG0/G1 fraction after prolonged exposure, indicating potential for inducing cell death in tumor cells .
Synthesis of Novel Derivatives
The versatility of this compound allows for the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties. For instance, modifications through Suzuki-Miyaura coupling reactions have been explored to create analogs with improved efficacy against specific targets .
Organic Electronics
The thiophene moiety present in this compound is beneficial for applications in organic electronics, such as organic photovoltaics and field-effect transistors (OFETs). Thiophene-based compounds are known for their good electrical conductivity and stability, making them suitable for use in electronic devices .
Polymer Chemistry
This compound can also serve as a building block for polymers with tailored properties. Its functional groups allow for copolymerization with other monomers to create materials with specific mechanical or thermal properties suitable for various applications, including coatings and adhesives .
Development of mPGES-1 Inhibitors
A notable case study involved the identification of this compound as part of a broader effort to develop selective mPGES-1 inhibitors. The study utilized virtual screening techniques to evaluate the compound's binding affinity and inhibitory potential against mPGES-1, leading to promising results that warrant further investigation into its therapeutic applications in inflammatory diseases and cancer .
Synthesis of Thiophene-Based Polymers
In another study, researchers synthesized a series of thiophene-based polymers incorporating this compound as a key monomer. These polymers exhibited enhanced electrical properties and were tested for use in organic solar cells, demonstrating improved efficiency compared to traditional materials .
Mechanism of Action
The mechanism of action of 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be inferred through comparison with analogs. Below is a detailed analysis:
Table 1: Comparative Analysis of Thiophene-Based Acetic Acid Derivatives
*Calculated based on molecular formula.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The thiophene-2-carbonyl group in the target compound likely enhances acidity compared to simpler analogs like thiophene-2-acetic acid. Similar EWGs (e.g., chloroacetyl in ) increase reactivity toward nucleophilic substitution, making these compounds useful in coupling reactions.
- Steric Considerations: Bulky substituents (e.g., 2,4-dichlorobenzoyl in ) reduce solubility but improve binding specificity in biological targets.
Research Findings and Case Studies
Structural Insights
- The crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (monoclinic, space group P21/c) reveals intermolecular hydrogen bonding critical for stabilizing its lattice . This suggests that the target compound’s crystallinity could be similarly influenced by its substituents.
Docking Studies
- A related compound, 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid, showed DNA-binding affinity (ΔG = −6.58 kcal/mol) in docking experiments .
Biological Activity
2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid is a thiophene derivative characterized by its unique structure, which features two thiophene rings connected through a carbonyl group and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
- Molecular Formula: C11H8O3S2
- Molecular Weight: 252.3094 g/mol
- CAS Number: 55015-47-9
Biological Activity Overview
Thiophene derivatives, including this compound, exhibit a range of biological activities. The following sections provide a detailed overview of these activities based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of thiophene derivatives on non-small cell lung cancer (NSCLC) cells. The results indicated that certain derivatives exhibited significant growth inhibition and apoptosis induction compared to control groups. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Thiophene Derivative A | 14 | Inhibition of c-MET |
| Thiophene Derivative B | 67 | Induction of apoptosis |
Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties. They are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
The anti-inflammatory activity is thought to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens, including bacteria and fungi.
Efficacy Against Pathogens
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Antihypertensive Properties
Another area of interest is the antihypertensive activity of thiophene derivatives. Some studies suggest that these compounds may act as angiotensin-converting enzyme (ACE) inhibitors, thus contributing to blood pressure regulation.
Research Findings
In a study assessing the antihypertensive effects in animal models, the administration of thiophene derivatives resulted in significant reductions in systolic blood pressure, supporting their potential use in hypertension management.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, a method used for similar thiophene derivatives. For example, thiophene-2-carboxylic acid derivatives are synthesized using oxalyl chloride or sodium hypochlorite in haloform reactions . To optimize conditions:
- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of acyl intermediates.
- Control temperature (typically 0–5°C during acylation) to minimize side reactions.
- Catalytic Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency. Post-synthesis, reduce the carbonyl group to the acetic acid moiety using hydrogenation or borohydride-based methods .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- Methodology : Combine spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR confirm substitution patterns on thiophene rings and acetic acid linkage. Aromatic protons in thiophene typically appear at δ 6.8–7.5 ppm .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the thiophene-2-carbonyl-thiophene backbone (as seen in similar thiadiazine derivatives) .
- IR spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid (O-H) stretches (~2500–3000 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : Sparingly soluble in cold water but dissolves in hot water and oxygenated solvents (e.g., DMSO, ethanol) due to polar carboxylic acid and thiophene groups .
- Stability : Degrades under prolonged storage; monitor via HPLC. Store in airtight containers at –20°C with desiccants to prevent oxidation of thiophene rings .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra. Compare with experimental data to identify conformational differences .
- Use molecular dynamics simulations to assess solvent effects on spectral shifts. For example, polar solvents may stabilize zwitterionic forms of the carboxylic acid group .
- Cross-validate with 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in crowded aromatic regions .
Q. What mechanisms underlie the pharmacological activity of this compound, and how can they be studied?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify the thiophene-acetic acid backbone (e.g., substitute with halogens or methyl groups) and test against target enzymes (e.g., cyclooxygenase or kinases) .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The carboxylic acid group may chelate metal ions in active sites, as seen in cefalotin derivatives .
- In vitro assays : Use fluorescence-based assays to quantify inhibition of bacterial biofilm formation, leveraging the compound’s structural similarity to thiophene-based antibiotics .
Q. How do environmental conditions (pH, temperature) affect the compound’s stability during experiments?
- Methodology :
- Conduct accelerated stability studies :
- pH variation : Incubate in buffers (pH 2–10) and monitor degradation via LC-MS. Carboxylic acid groups are prone to decarboxylation at extreme pH .
- Thermal stress : Heat samples to 40–60°C and track decomposition products. Thiophene rings may oxidize to sulfoxides under prolonged heat .
- Recommendation : Use neutral pH (6–8) and avoid temperatures >30°C during in vitro assays .
Q. What strategies can cross-validate purity and composition when analytical results conflict?
- Methodology :
- Multi-technique analysis : Combine HPLC (for purity), elemental analysis (C/H/N/S ratios), and mass spectrometry (exact mass verification) .
- Spiking experiments : Add known impurities (e.g., thiophene-2-carboxylic acid) to the sample and quantify recovery rates to identify interfering peaks .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodology :
- Reaction exothermicity : Use jacketed reactors with controlled cooling to manage heat generation during Friedel-Crafts steps .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches. Monitor crystal polymorphism via PXRD to ensure consistency .
- Degradation pathways : Implement in-process checks (e.g., TLC) to detect intermediates prone to oxidation, such as the thiophene carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
